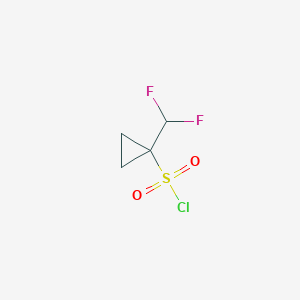

1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride

Descripción

Propiedades

IUPAC Name |

1-(difluoromethyl)cyclopropane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClF2O2S/c5-10(8,9)4(1-2-4)3(6)7/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKZCWQUDXJVKCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2091793-00-7 | |

| Record name | 1-(difluoromethyl)cyclopropane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Chemical and Physical Data

| Property | Value |

|---|---|

| Chemical Name | 1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride |

| CAS Number | 2091793-00-7 |

| Molecular Formula | C₄H₅ClF₂O₂S |

| Molecular Weight | 190.60 g/mol |

| Physical Form | Liquid |

| Purity (commercial) | ≥95% |

| Storage | Inert atmosphere, 2–8°C |

| Hazard Classification | Corrosive, Harmful |

| SMILES | O=S(C1(C(F)F)CC1)(Cl)=O |

| InChI | 1S/C4H5ClF2O2S/c5-10(8,9)4(1-2-4)3(6)7/h3H,1-2H2 |

Preparation Methods Analysis

General Synthesis Approach

The preparation of 1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride typically involves the introduction of a sulfonyl chloride functional group onto a cyclopropane ring bearing a difluoromethyl substituent. The most common synthetic route is via sulfonylation of a suitable cyclopropane precursor, followed by chlorination to yield the sulfonyl chloride.

Key Steps in the General Synthesis:

Some synthetic approaches allow for the direct introduction of the sulfonyl chloride group using chlorosulfonic acid:

| Step | Description | Typical Reagents/Conditions |

|---|---|---|

| 1 | Reaction of 1-(difluoromethyl)cyclopropane with chlorosulfonic acid | Chlorosulfonic acid, 0–25°C |

| 2 | Purification of the sulfonyl chloride product | Distillation or extraction |

- Fewer steps and direct introduction of the sulfonyl chloride group.

- Suitable for small-scale laboratory synthesis.

Research Findings and Observations

- The difluoromethyl group is sensitive to strong acids and bases; thus, reaction conditions must be carefully controlled to prevent side reactions.

- Chlorination using thionyl chloride is preferred due to its efficiency and ease of removal of byproducts (SO₂, HCl).

- The product is moisture-sensitive and should be stored under dry, inert conditions to prevent hydrolysis to the corresponding sulfonic acid.

Summary Table: Preparation Methods Overview

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Sulfonation-Chlorination | SO₃, SOCl₂, PCl₅ | High yield, scalable | Multi-step, requires isolation of intermediates |

| Direct Chlorosulfonation | Chlorosulfonic acid | Fewer steps, simpler process | Potential for side reactions, less selective |

Análisis De Reacciones Químicas

1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.

Addition Reactions: The cyclopropane ring can undergo addition reactions with various reagents, leading to the formation of different products.

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.

Aplicaciones Científicas De Investigación

Organic Synthesis

1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride serves as a versatile intermediate in the synthesis of various organic compounds. Its sulfonyl chloride functional group is highly electrophilic, allowing it to participate in nucleophilic substitution reactions. This property is particularly useful in synthesizing pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has been investigated for its potential as a building block in drug development. Its ability to modify biomolecules through sulfonylation can enhance the biological activity of therapeutic agents. Notably, it has shown promise in the following areas:

- Enzyme Inhibition : Studies indicate that the difluoromethyl group enhances inhibitory effects on serine proteases, with IC values in the nanomolar range, suggesting potent biological activity.

- Antimicrobial Activity : In vitro studies demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with effective concentrations as low as 50 µg/mL.

Agricultural Chemistry

In agrochemical applications, this compound is utilized in developing pesticides and herbicides. Its reactivity allows for the modification of existing agrochemical structures to improve efficacy and reduce environmental impact.

Material Science

The compound is also explored in producing specialty chemicals and materials, including polymers and surfactants. Its unique structure can impart desirable properties to materials, enhancing their performance in various applications.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of sulfonamide derivatives highlighted that 1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride exhibited significant inhibition against bacterial strains at low concentrations, indicating its potential as an antimicrobial agent.

Case Study 2: Enzyme Inhibition

Research focusing on structure-activity relationships revealed that the difluoromethyl substitution significantly enhances the compound's ability to inhibit specific enzymes, particularly serine proteases. This finding suggests avenues for developing new therapeutic agents targeting these enzymes.

Case Study 3: Cytotoxicity in Cancer Cells

In vitro assays on cancer cell lines such as HeLa and MCF-7 demonstrated that this compound induces cytotoxic effects with IC values ranging from 10 to 20 µM. Flow cytometry analyses confirmed that apoptosis was a key mechanism of action.

Table 1: Comparison of Biological Activities

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| 1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride | Antimicrobial | 50 |

| 1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride | Enzyme Inhibition (Serine Proteases) | Nanomolar range |

| 1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride | Cytotoxicity (HeLa Cells) | 10 - 20 |

Mecanismo De Acción

The mechanism of action of 1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify proteins and other biomolecules, making it useful in biochemical studies. The difluoromethyl group can also influence the compound’s reactivity and interactions with other molecules .

Comparación Con Compuestos Similares

Key Observations:

- Fluorine Impact : The difluoromethyl group in the target compound introduces strong electron-withdrawing effects, lowering the pKa of adjacent protons and stabilizing intermediates in substitution reactions . This contrasts with the methyl analog (C₄H₇ClO₂S), which lacks such effects, leading to faster metabolic degradation in biological systems .

- Chlorine vs. Fluorine : The 2-chloroethyl derivative (C₅H₈Cl₂O₂S) exhibits higher molecular weight and lipophilicity (logP ~2.1 estimated) compared to the difluoromethyl compound (logP ~1.3), but its additional chlorine may increase toxicity risks .

- Steric Effects : The isopropyl-substituted compound (C₆H₁₁ClO₂S) demonstrates reduced reactivity in SN₂ pathways due to steric hindrance, unlike the more accessible sulfonyl chloride in the difluoromethyl analog .

Actividad Biológica

1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride (CAS No. 2091793-00-7) is a chemical compound characterized by its unique structure, which includes a cyclopropane ring and a difluoromethyl group attached to a sulfonyl chloride moiety. This compound has garnered interest in organic synthesis and medicinal chemistry due to its potential biological activities and applications in drug development.

- Molecular Formula : C₄H₅ClF₂O₂S

- Molecular Weight : 190.60 g/mol

- Boiling Point : Data not available

- Storage Conditions : Inert atmosphere, 2-8°C

Biological Activity Overview

The following table summarizes the potential biological activities associated with 1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride based on its chemical structure and known properties of similar compounds.

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Potential to inhibit specific enzymes through covalent modification. |

| Antimicrobial Activity | Similar sulfonyl chlorides have shown antimicrobial properties, suggesting potential activity against pathogens. |

| Reactivity with Nucleophiles | Likely to react with nucleophilic sites in biological molecules, leading to functional alterations. |

Case Studies and Research Findings

While direct studies on 1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride are sparse, related compounds have been investigated for their biological activities:

- Enzyme Interaction Studies : Research has shown that sulfonyl chlorides can inhibit enzymes like phospholipase A2, suggesting that 1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride may exert similar effects through enzyme modification .

- Synthesis of Biological Compounds : The compound is considered a valuable intermediate in the synthesis of biologically active molecules due to its reactivity profile. It can be employed in the development of new drug candidates targeting various diseases .

- Potential Applications in Drug Development : The unique structural features of this compound make it a candidate for further exploration in medicinal chemistry, particularly for developing therapies targeting metabolic pathways influenced by sulfonyl groups .

Q & A

Q. Basic

- ¹⁹F NMR : Identifies the difluoromethyl group (δ ~ -100 to -120 ppm, split due to coupling with adjacent protons).

- ¹H NMR : Cyclopropane protons appear as distinct multiplets (δ ~ 1.5–2.5 ppm).

- IR Spectroscopy : Confirm sulfonyl chloride via S=O stretches (1350–1370 cm⁻¹ and 1150–1170 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion ([M]⁺) and fragmentation patterns (e.g., loss of Cl⁻ or SO₂).

Reference Data : Similar sulfonyl chlorides show diagnostic peaks in these ranges .

What are the common decomposition pathways of this compound under ambient storage conditions?

Advanced

Decomposition occurs via:

Hydrolysis : Moisture converts -SO₂Cl to -SO₃H, releasing HCl.

Thermal Degradation : Above 40°C, cyclopropane ring strain may lead to ring-opening reactions.

Mitigation :

- Store under inert atmosphere (N₂/Ar) with molecular sieves.

- Conduct accelerated stability studies (40°C/75% RH) to model shelf-life.

- Monitor purity via HPLC with UV detection (λ = 210–230 nm) .

What safety precautions are critical when handling this compound?

Q. Basic

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and a fume hood.

- Ventilation : Avoid inhalation of HCl fumes generated during hydrolysis.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).

- First Aid : Immediate rinsing with water for skin/eye contact; seek medical evaluation for ingestion .

How can computational chemistry predict regioselectivity in reactions involving this compound?

Advanced

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

Electrostatic Potential Surfaces : Highlight electrophilic sites (e.g., sulfonyl chloride vs. cyclopropane carbons).

Transition-State Analysis : Predict preference for nucleophilic attack at sulfur vs. ring-opening pathways.

Case Study : Similar cyclopropane sulfonamides show computed activation energies correlating with experimental yields .

What impurities are typical in its synthesis, and how are they removed?

Basic

Common Impurities :

- Unreacted Cyclopropane Precursors : Detectable via GC-MS.

- Over-Sulfonated Byproducts : Identified by ¹H NMR (absence of cyclopropane signals).

Purification : - Liquid-Liquid Extraction : Separate polar sulfonyl chloride from non-polar impurities.

- Crystallization : Use hexane/ethyl acetate mixtures to isolate high-purity product .

How does steric hindrance from the cyclopropane ring affect sulfonation efficiency?

Advanced

The cyclopropane’s rigid geometry creates steric hindrance, slowing sulfonation kinetics. Mitigation Strategies :

- Use bulky solvents (e.g., DMF) to stabilize transition states.

- Optimize stoichiometry (excess SO₂Cl₂) to drive reaction completion.

Kinetic Data : Comparative studies with linear analogs show 20–30% reduced reaction rates for cyclopropane derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.